Phenol, 2,2'-ethylidenebis(4-chloro-
Description
Phenol, 2,2'-methylenebis(4-chloro-) (CAS 97-23-4), commonly known as Dichlorophene, is a bis-phenol compound with two 4-chlorophenol groups linked by a methylene (-CH₂-) bridge. Its molecular formula is C₁₃H₁₀Cl₂O₂, and it is widely used as a disinfectant, preservative, and antifungal agent . The compound’s structure confers stability and bioactivity due to the electron-withdrawing chlorine substituents, which enhance its antimicrobial properties.
Properties
CAS No. |
5429-63-0 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
4-chloro-2-[1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c1-8(11-6-9(15)2-4-13(11)17)12-7-10(16)3-5-14(12)18/h2-8,17-18H,1H3 |
InChI Key |
USUGTMHBBHEXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-ethylidenebis(4-chloro-) can be synthesized through the reaction of 4-chlorophenol with acetaldehyde under acidic conditions . The reaction involves the formation of an intermediate, which then undergoes a condensation reaction to form the final product .
Industrial Production Methods
In industrial settings, the production of phenol, 2,2’-ethylidenebis(4-chloro-) typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-ethylidenebis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,2’-ethylidenebis(4-chloro-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 2,2’-ethylidenebis(4-chloro-) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenol, 2,2'-Benzylidenebis(4-chloro-)
- Structure : Features a benzylidene (-C₆H₅CH₂-) bridge instead of methylene.
- Molecular Formula : C₁₉H₁₄Cl₂O₂.
- Key Differences :
- Applications: Limited data, but structural analogs are explored in materials science due to enhanced rigidity.
Phenol, 4,4'-Isopropylidenebis(2,6-dichloro-)
- Structure : Contains an isopropylidene (-C(CH₃)₂-) bridge and 2,6-dichloro substituents.
- Molecular Formula : C₁₅H₁₂Cl₄O₂.
- Key Differences :
2,2'-Methylenebis(4-aminophenol) Dihydrochloride
- Structure: Replaces chlorine with amino (-NH₂) groups.
- Molecular Formula : C₁₃H₁₆Cl₂N₂O₂.
- Key Differences: Amino groups enhance water solubility (via protonation) and reactivity in coordination chemistry, making it a ligand for metal complexes . Less antimicrobial activity compared to Dichlorophene due to reduced electronegativity.
2,2'-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- Structure : Features tert-butyl (-C(CH₃)₃) and methyl (-CH₃) substituents.
- Molecular Formula : C₂₃H₃₂O₂.
- Key Differences: Bulky tert-butyl groups improve antioxidant properties by stabilizing free radicals, making it valuable in rubber and plastic stabilization . Higher melting point (data inferred from similar tert-butyl phenols) compared to Dichlorophene.
Acidity and Solubility
- Dichlorophene’s pKa is ~7.5–8.5, lower than unsubstituted phenol (pKa ~10) due to chlorine’s electron-withdrawing effects .
- Comparatively, 4-chlorophenol (pKa ~9.4) is less acidic than Dichlorophene, highlighting the synergistic effect of dual substitution .
Thermodynamic Stability
- Dichlorophene’s methylene bridge allows rotational flexibility, whereas rigid bridges (e.g., benzylidene) restrict conformation, impacting binding to biological targets .
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